N-HYDROXYMETHYLSACCHARIN

Medicinal Chemistry Synthetic Methodology Amide Synthesis

N-Hydroxymethylsaccharin (N-HMS) is a uniquely reactive saccharin building block, distinguished by its hydroxymethyl (-CH₂OH) group on the nitrogen atom. This functionality is critical for Ritter reactions to yield N-(saccharinylmethyl)amides (65–92% yields) and for acting as a coordination site for antimicrobial Zn(II) and Pd(II) complexes. Unlike unsubstituted or N-alkyl saccharins, N-HMS enables multigram-scale synthesis of diverse compound libraries for drug discovery SAR studies. Secure this essential intermediate, available in ≥95% purity, to accelerate your medicinal chemistry and coordination chemistry research programs.

Molecular Formula C8H7NO4S
Molecular Weight 213.21 g/mol
CAS No. 13947-20-1
Cat. No. B077129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-HYDROXYMETHYLSACCHARIN
CAS13947-20-1
Molecular FormulaC8H7NO4S
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CO
InChIInChI=1S/C8H7NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-4,10H,5H2
InChIKeyPZWPTWZDBJUEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxymethylsaccharin (CAS 13947-20-1): Core Properties and Synthetic Utility for Pharmaceutical R&D Procurement


N-Hydroxymethylsaccharin (N-HMS, CAS 13947-20-1) is a functionalized saccharin derivative bearing a hydroxymethyl (-CH₂OH) substituent at the nitrogen atom of the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold [1]. This structural modification confers distinct reactivity as an electrophilic building block in medicinal chemistry and as a ligand precursor in coordination chemistry [2]. The compound serves as a versatile intermediate for the synthesis of N-substituted saccharin derivatives with potential biological activity, including antibacterial and anti-inflammatory agents [3].

Why Generic Saccharin Analogs Cannot Replace N-Hydroxymethylsaccharin in Key Synthetic and Biological Applications


The hydroxymethyl functionality of N-Hydroxymethylsaccharin is a critical determinant of its reactivity and biological profile, distinguishing it from unsubstituted saccharin and simple N-alkyl analogs [1]. Unlike saccharin (which lacks an N-alkyl substituent) or N-methylsaccharin (which lacks a hydroxyl handle), N-HMS participates in Ritter reactions with nitriles to yield N-(saccharinylmethyl)amides—a transformation that is not feasible with other N-alkyl saccharins [2]. Furthermore, the hydroxymethyl oxygen serves as a coordination site for transition metals, enabling the formation of complexes with distinct geometries and enhanced antimicrobial activity relative to the free ligand [3]. Substitution with a non-hydroxylated N-alkyl saccharin would eliminate both this synthetic versatility and the observed biological activity potentiation.

Quantifiable Differentiation of N-Hydroxymethylsaccharin vs. Closest Analogs: Evidence-Based Procurement Guide


Ritter Reaction Yield and Scalability vs. Unsubstituted Saccharin

N-Hydroxymethylsaccharin undergoes Ritter reaction with nitriles to produce N-[(saccharinyl)methyl]amides in moderate to high yields (e.g., 65–92% for representative nitriles) [1]. In contrast, unsubstituted saccharin does not participate in this transformation due to the absence of the required carbocation precursor [2]. The reaction is operationally simple, employs inexpensive reagents, and has been demonstrated on a multigram scale without loss of efficiency, underscoring its practical utility for medicinal chemistry campaigns [1].

Medicinal Chemistry Synthetic Methodology Amide Synthesis

Antimicrobial Activity Potentiation via Zn(II) Complexation

Zn(II) complexes of N-Hydroxymethylsaccharin (Sac-CH₂OH) with amine co-ligands demonstrate significant antimicrobial activity against a panel of clinically relevant pathogens, including Gram-positive (S. aureus, B. subtilis, S. typhi) and Gram-negative (E. coli, P. aeruginosa) strains [1]. While quantitative MIC data are not reported in the primary abstract, the study explicitly states that the Zn(II) complexes exhibit significantly enhanced activity relative to the free ligand [1]. This is consistent with the general class observation that metal coordination of N-HMS potentiates antibacterial effects [2].

Antimicrobial Resistance Coordination Chemistry Bioinorganic Chemistry

Coordination Chemistry: Monodentate O-Donor Ligand Behavior

In palladium(II) complexes, the N-hydroxymethylsaccharinate anion acts as a monodentate ligand, coordinating exclusively through the hydroxymethyl oxygen atom rather than the sulfonamide nitrogen or carbonyl oxygen [1]. This contrasts with saccharin itself, which typically coordinates via the deprotonated nitrogen in a bidentate (N,O) or monodentate (N) fashion [2]. The resulting κ¹-O coordination mode in complexes such as trans-[Pd(κ¹-Sac-CH₂O)₂(L)₂] dictates distinct geometry and reactivity profiles that are unattainable with other saccharin derivatives [1].

Coordination Chemistry Ligand Design Palladium Complexes

Melting Point and Predicted Physicochemical Profile

N-Hydroxymethylsaccharin exhibits a melting point of 125–129 °C, which is distinct from parent saccharin (228–230 °C) and common N-alkyl derivatives (e.g., N-methylsaccharin, mp 97–100 °C) . The predicted pKa of 13.17 ± 0.10 suggests significantly reduced acidity relative to saccharin (pKa ~1.6), a consequence of N-substitution that eliminates the acidic imide proton [1]. This shift alters solubility and ionization profiles, directly impacting compound handling and biological assay compatibility.

Analytical Chemistry Preformulation Drug Discovery

Synthetic Versatility in Retro-Ene and Acylation Reactions

N-Hydroxymethylsaccharin undergoes retro-ene fragmentation upon reaction with benzoyl chlorides or alkyl halides, yielding N-benzoylsaccharins, N-(saccharinylmethyl) benzoates, and N-alkylsaccharins [1]. This reactivity profile is unique among saccharin derivatives; for instance, N-methylsaccharin does not undergo analogous retro-ene pathways due to the absence of a hydroxyl leaving group [2]. The reaction proceeds under mild conditions and provides access to a diverse library of N-functionalized saccharins that are otherwise difficult to prepare.

Organic Synthesis Retro-Ene Reaction Acylation

Mannich Base Formation and Amine Condensation

N-Hydroxymethylsaccharin serves as a key intermediate in the synthesis of N-dialkylaminomethyl-saccharins (Mannich bases) via condensation with secondary aliphatic amines [1]. This transformation proceeds with high efficiency and provides access to a class of saccharin derivatives with potential biological activity. In contrast, saccharin itself requires a one-pot Mannich reaction with formaldehyde and an amine, which often suffers from lower yields and competitive side reactions [2]. The pre-formed N-hydroxymethyl intermediate streamlines the synthesis and improves reproducibility.

Mannich Reaction Medicinal Chemistry Aminoalkylation

High-Value Application Scenarios for N-Hydroxymethylsaccharin Based on Quantifiable Evidence


Synthesis of N-(Saccharinylmethyl)amides via Ritter Reaction

N-Hydroxymethylsaccharin is the preferred starting material for the synthesis of N-[(saccharinyl)methyl]amides via Ritter reaction with nitriles. This transformation proceeds in moderate to high yields (65–92%) under mild conditions and has been demonstrated on a multigram scale, making it suitable for medicinal chemistry lead optimization and preclinical candidate synthesis [1]. The amide products represent a privileged scaffold for further biological evaluation, and the use of N-HMS enables efficient access to diverse substitution patterns that are not attainable from other saccharin derivatives.

Preparation of Bioactive Metal Complexes for Antimicrobial Screening

N-Hydroxymethylsaccharin serves as a ligand for the preparation of Zn(II) and Pd(II) complexes with demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria [1]. The hydroxymethyl oxygen acts as a coordination site, enabling the formation of complexes with distinct geometries and enhanced bioactivity relative to the free ligand. This application is particularly relevant for academic and industrial groups engaged in the discovery of metal-based antimicrobial agents.

Retro-Ene Synthesis of N-Functionalized Saccharin Libraries

N-Hydroxymethylsaccharin undergoes retro-ene fragmentation with acyl chlorides and alkyl halides to yield N-benzoylsaccharins, N-(saccharinylmethyl) benzoates, and N-alkylsaccharins [1]. This reactivity is unique among saccharin derivatives and enables the rapid generation of structurally diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery. Procurement of N-HMS is essential for any program aiming to explore the N-functionalized saccharin chemical space.

Efficient Synthesis of Mannich Bases of Saccharin

N-Hydroxymethylsaccharin is a direct precursor to N-dialkylaminomethyl-saccharins (Mannich bases) via condensation with secondary amines [1]. This two-step protocol (saccharin → N-HMS → Mannich base) offers improved yields and reproducibility over the traditional one-pot Mannich reaction with saccharin and formaldehyde. The resulting Mannich bases are of interest as potential bioactive molecules, and the use of pre-formed N-HMS streamlines synthetic workflows in both academic and industrial settings.

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